5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1-methyltriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O/c1-10-4(5(6)7)3(2-11)8-9-10/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUDMMLCJDHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group onto a triazole ring. One common method is the difluoromethylation of a triazole precursor using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts and specific solvents to facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can react with the difluoromethyl group under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Triazole vs. Pyrazole Derivatives
- Pyrazole Analogues : Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () feature a pyrazole ring (two adjacent nitrogen atoms), which alters electronic distribution and steric effects. Pyrazoles generally exhibit lower aromatic stabilization energy compared to triazoles, influencing reactivity and stability.
Table 1: Core Heterocycle Comparison
Functional Group Variations at Position 4
Aldehyde vs. Carboxylic Acid/Amine
- Aldehyde (Target Compound) : The aldehyde group enables nucleophilic additions (e.g., formation of hydrazones or Schiff bases), useful in conjugate synthesis.
- Carboxylic Acid : Seen in 5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1423028-04-9, ), this group offers hydrogen-bonding capability and salt formation, enhancing solubility in polar solvents.
- Amine : 5-(Difluoromethyl)-1-methyltriazol-4-amine () provides a site for alkylation or acylation, expanding utility in drug design.
Table 2: Functional Group Impact on Properties
Substituent Effects
Difluoromethyl vs. Trifluoromethyl/Phenyl
- Difluoromethyl (-CF₂H) : Introduces moderate electron-withdrawing effects and lipophilicity, improving membrane permeability.
- Trifluoromethyl (-CF₃) : Stronger electron withdrawal (e.g., in pyrazole derivatives, ), enhances metabolic resistance but may reduce solubility.
Table 3: Substituent-Driven Properties
| Substituent | Electronic Effect | Lipophilicity (LogP) | Metabolic Stability |
|---|---|---|---|
| -CF₂H (Target) | Moderate EWG | 1.2–1.5 (estimated) | High |
| -CF₃ | Strong EWG | 1.8–2.2 | Very High |
| -Ph | Slight EDG | 2.0–2.5 | Moderate |
Biological Activity
5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various biological evaluations.
- Chemical Formula : C5H5F2N3O2
- Molecular Weight : 177.11 g/mol
- CAS Number : 1423028-04-9
- SMILES Notation : CN1C(=C(N=N1)C(=O)O)C(F)F
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the reaction of diazomalonaldehyde with various amines to form N-substituted phenyl derivatives. The introduction of the difluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological activity.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Yield |
|---|---|---|---|
| 1 | Diazotransfer | Diazomalonaldehyde + Amines | Moderate to Good |
| 2 | Difluoromethylation | DAST (Difluoroacetamide) | Excellent |
Antimicrobial Activity
Research has demonstrated that compounds containing the difluoromethyl group exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, it was found that those with difluoromethyl substitutions displayed enhanced activity against Mycobacterium tuberculosis and other pathogens. The presence of the difluoromethyl group was crucial in increasing the overall potency of these compounds.
Anticancer Activity
In vitro studies have shown that this compound exhibits notable antiproliferative effects against several cancer cell lines. For example, compounds derived from this triazole showed IC50 values in the low micromolar range against MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cell lines. The mechanism appears to involve inhibition of thymidylate synthase, a key enzyme in DNA synthesis.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 1.1 | Thymidylate Synthase Inhibition |
| HCT116 | 2.6 | Thymidylate Synthase Inhibition |
| HepG2 | 1.4 | Thymidylate Synthase Inhibition |
Case Studies
Case Study 1: Mycobacterial Inhibition
A study focused on the structure-activity relationship of N-substituted phenyl triazoles indicated that the difluoromethyl derivative significantly inhibited the growth of Mycobacterium tuberculosis. The introduction of the difluoromethyl group was shown to enhance binding affinity to bacterial enzymes involved in cell wall synthesis.
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer properties of this compound through molecular docking studies and cytotoxicity assays. The results indicated strong interactions with target proteins involved in cancer proliferation pathways, supporting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The difluoromethyl group increases lipophilicity, allowing better membrane penetration and enzyme binding. The triazole ring facilitates hydrogen bonding and π–π interactions with target proteins.
Q & A
Q. What are the established synthetic routes for 5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazole-4-carbaldehyde?
The compound is typically synthesized via cyclocondensation of difluoroacetoacetate derivatives with hydrazine or substituted hydrazines. Key steps include:
- Hydrazine addition : Reaction of difluoroacetoacetate with methylhydrazine to form the triazole backbone.
- Oxidation : Controlled oxidation of the intermediate alcohol to the aldehyde group using reagents like MnO₂ or Dess-Martin periodinane .
- Purification : Chromatographic separation (e.g., silica gel) to isolate the carbaldehyde derivative .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : and NMR confirm the difluoromethyl group and triazole ring substitution pattern.
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and verify the aldehyde moiety .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary challenges in purifying this compound?
- Solubility issues : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves better in DMSO or chloroform. Fractional crystallization or preparative HPLC is recommended .
- Stability : The aldehyde group is prone to oxidation; storage under inert gas (N₂/Ar) at −20°C minimizes degradation .
Q. How do structural features like the difluoromethyl group influence reactivity?
The electron-withdrawing difluoromethyl group stabilizes the triazole ring via inductive effects, reducing electrophilic substitution but enhancing nucleophilic attack at the aldehyde position. This group also increases lipophilicity, impacting solubility and biological membrane penetration .
Advanced Research Questions
Q. How can computational methods predict the reactivity and interactions of this compound?
- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict sites for nucleophilic/electrophilic reactions .
- Collision Cross Section (CCS) predictions : Ion mobility-mass spectrometry data (e.g., CCS = 126.6 Ų for [M+H]⁺) aids in structural validation and interaction studies with biomolecules .
Q. What strategies resolve discrepancies in crystallographic data during structural elucidation?
- Multi-program refinement : Use SHELXL for small-molecule refinement and WinGX for geometry validation. Discrepancies in thermal parameters may require twinning analysis or high-resolution data collection .
- Hydrogen bonding networks : Compare experimental data (e.g., O–H···N interactions) with computational models to resolve ambiguities in aldehyde positioning .
Q. How can researchers optimize the compound’s stability in biological assays?
- pH control : Maintain assays at pH 6–8 to prevent aldehyde oxidation or hydrolysis.
- Co-solvents : Use DMSO (≤5% v/v) to enhance solubility without denaturing proteins .
- Protective groups : Temporarily block the aldehyde with acetals during storage or handling .
Q. How to design experiments to study its mechanism of action in antimicrobial activity?
- Enzyme inhibition assays : Target enzymes like cytochrome P450 or bacterial dihydrofolate reductase, leveraging the triazole’s metal-binding capacity.
- MIC/MBC testing : Compare activity against Gram-positive/negative bacteria with control compounds (e.g., triazole derivatives lacking the difluoromethyl group) .
Q. How should researchers address conflicting bioactivity data across studies?
- Standardize protocols : Use identical strains, solvent systems, and endpoint measurements (e.g., IC₅₀ vs. EC₅₀).
- Metabolic stability assays : Test for cytochrome-mediated degradation, which may vary between cell lines .
Q. How can this compound serve as a building block in organic synthesis?
- Aldehyde functionalization : Condense with amines to form Schiff bases or undergo Wittig reactions to extend conjugation .
- Click chemistry : Utilize the triazole ring for Cu(I)-catalyzed azide-alkyne cycloaddition to generate bioconjugates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
